![molecular formula C42H61N5O11 B2941803 4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid CAS No. 2304536-78-3](/img/structure/B2941803.png)
4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the amino acid alanine, with multiple substitutions at the alpha carbon. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, suggesting this compound may be used in such applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the multiple substitutions on the alpha carbon. The presence of the Fmoc group would add significant steric bulk .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing for the coupling of the amino acid to a growing peptide chain .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
This compound is part of a broader class of molecules involved in the synthesis of complex organic structures. For example, the synthesis of iminofurans and their intramolecular cyclization, as explored by Shipilovskikh et al. (2009), demonstrates the potential of such compounds in creating novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Fluorescent Probes for Disease Diagnosis
Derivatives of the compound have been synthesized for use as fluorescent probes, such as in the study of β-amyloids related to Alzheimer’s disease. Fa et al. (2015) synthesized a fluorescent probe demonstrating high binding affinities toward Aβ(1–40) aggregates, showcasing the compound's utility in molecular diagnosis and potentially aiding in the early detection of diseases (Fa et al., 2015).
Solid-Phase Peptide Synthesis
The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids in solid-phase peptide synthesis is well-documented. Fields and Noble (2009) highlighted the versatility of Fmoc amino acids in synthesizing biologically active peptides and proteins. This method's orthogonal nature offers unique opportunities in bioorganic chemistry, making it essential for developing therapeutic peptides and studying protein interactions (Fields & Noble, 2009).
Structural and Supramolecular Studies
Bojarska et al. (2020) conducted a comprehensive study on the noncovalent interactions and supramolecular features of Fmoc amino acids, emphasizing their importance in designing hydrogelators, biomaterials, and therapeutics. This work underscores the compound's relevance in understanding and developing new materials with specific biological or chemical properties (Bojarska et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
2304536-78-3 |
|---|---|
Nombre del producto |
4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |
Fórmula molecular |
C42H61N5O11 |
Peso molecular |
811.974 |
Nombre IUPAC |
4-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H61N5O11/c1-40(2,3)56-37(52)45(22-20-43-34(48)18-19-35(49)50)24-26-47(39(54)58-42(7,8)9)27-25-46(38(53)57-41(4,5)6)23-21-44-36(51)55-28-33-31-16-12-10-14-29(31)30-15-11-13-17-32(30)33/h10-17,33H,18-28H2,1-9H3,(H,43,48)(H,44,51)(H,49,50) |
Clave InChI |
RRBNFFHJDSCMGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



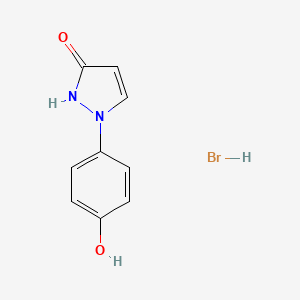
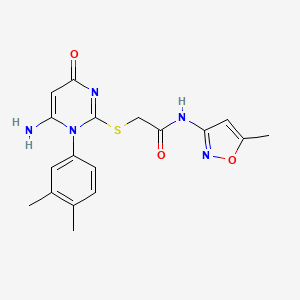
![N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)

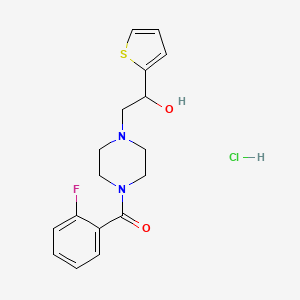
![[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride](/img/structure/B2941729.png)

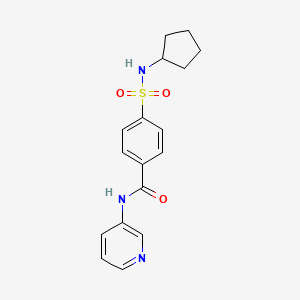
![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)
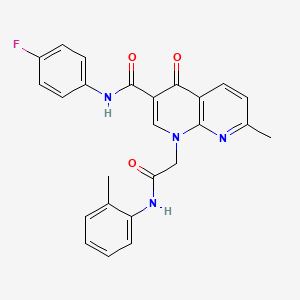
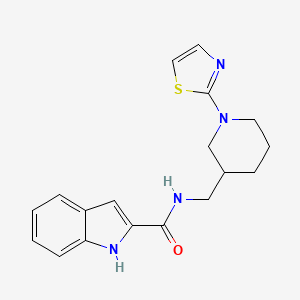
![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)
![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)